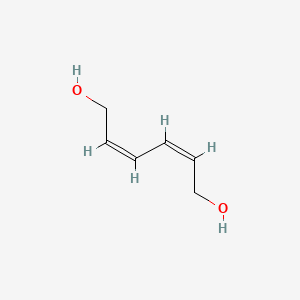
(2Z,4Z)-Hexa-2,4-diene-1,6-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z,4Z)-Hexa-2,4-diene-1,6-diol is an organic compound characterized by its two conjugated double bonds and two hydroxyl groups. This compound is a type of diene, which means it contains two double bonds, and it is also a diol, indicating the presence of two hydroxyl groups. The specific configuration of the double bonds in the (2Z,4Z) positions gives this compound unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z,4Z)-Hexa-2,4-diene-1,6-diol can be achieved through various methods. One common approach involves the selective hydrogenation of hexa-2,4-diyne-1,6-diol. This reaction typically requires a palladium catalyst and hydrogen gas under controlled conditions to ensure the selective formation of the (2Z,4Z) isomer.
Another method involves the use of alkyne elementometalation followed by Pd-catalyzed cross-coupling reactions. This approach allows for the precise control of the stereochemistry of the resulting diene .
Industrial Production Methods
Industrial production of this compound often involves large-scale hydrogenation processes using advanced catalytic systems to ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(2Z,4Z)-Hexa-2,4-diene-1,6-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The double bonds can be reduced to form saturated diols.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for hydroxyl group substitution.
Major Products
Oxidation: Formation of diketones or aldehydes.
Reduction: Formation of hexa-2,4-diol.
Substitution: Formation of halogenated dienes or other substituted derivatives.
Scientific Research Applications
(2Z,4Z)-Hexa-2,4-diene-1,6-diol has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2Z,4Z)-Hexa-2,4-diene-1,6-diol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, while the conjugated double bonds can participate in electron transfer reactions. These interactions can affect the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(2Z,4E)-Hexa-2,4-diene-1,6-diol: Similar structure but different configuration of double bonds.
(2E,4E)-Hexa-2,4-diene-1,6-diol: Another isomer with different double bond configuration.
Hexa-2,4-diyne-1,6-diol: Contains triple bonds instead of double bonds.
Uniqueness
The (2Z,4Z) configuration of (2Z,4Z)-Hexa-2,4-diene-1,6-diol gives it unique chemical properties, such as specific reactivity and stability. This configuration can influence its interactions with other molecules and its overall biological activity, making it distinct from its isomers and other related compounds.
Properties
Molecular Formula |
C6H10O2 |
|---|---|
Molecular Weight |
114.14 g/mol |
IUPAC Name |
(2Z,4Z)-hexa-2,4-diene-1,6-diol |
InChI |
InChI=1S/C6H10O2/c7-5-3-1-2-4-6-8/h1-4,7-8H,5-6H2/b3-1-,4-2- |
InChI Key |
UALGDSCLDIEGCQ-CCAGOZQPSA-N |
Isomeric SMILES |
C(O)/C=C\C=C/CO |
Canonical SMILES |
C(C=CC=CCO)O |
Pictograms |
Irritant |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















